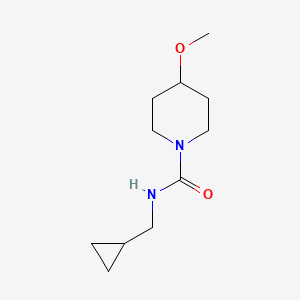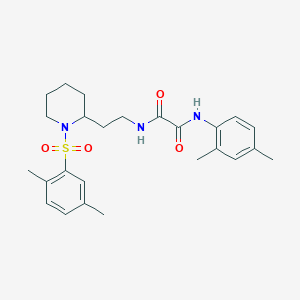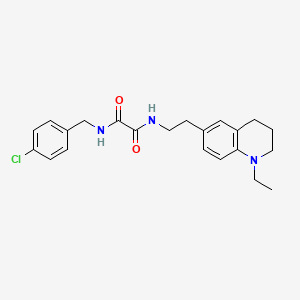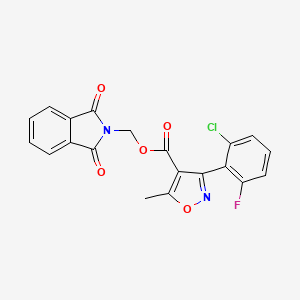
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Platelet-Activating Factor Antagonism
Compounds related to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been found to be potent platelet-activating factor (PAF) antagonists. A study by Carceller et al. (1996) discovered that replacing the polar head of a series of piperazines led to the identification of new PAF antagonists with high in vitro and in vivo potency, which was significant for pharmacological applications (Carceller et al., 1996).
Antiplatelet Activities
Further research into derivatives of piperlongumine, a pyridone alkaloid, revealed that compounds synthesized from 3,4,5‐trimethoxycinnamic acid exhibited inhibitory effects on platelet aggregation. This work by Park et al. (2008) highlights the potential use of these compounds in developing new antiplatelet agents (Park et al., 2008).
Biocompatibility and Biodegradability
In the field of materials science, compounds like 1,4-bis(acryloyl)piperazine have been used to create poly(amidoamine) (PAA) hydrogels. These hydrogels show promise as scaffolds for peripheral nerve regeneration due to their mechanical strength, biocompatibility, and biodegradability, as demonstrated in a study by Mauro et al. (2013) (Mauro et al., 2013).
Drug Carrier Potential
Poly(amidoamine)s synthesized from bis-acryloylpiperazine derivatives have been investigated for their potential as drug carriers. Ranucci et al. (1991) assessed the cytotoxicity and degradation rate of these compounds, finding them suitable for use in the organism based on their lower toxicity compared to poly-L-lysine (Ranucci et al., 1991).
Chemical Synthesis and Derivatization
Compounds with structures similar to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been used in various chemical syntheses and derivatization processes. For instance, Qiao et al. (2011) employed piperazine-based derivatives for peptide carboxyl group derivatization, demonstrating improved ionization efficiency in mass spectrometry analysis (Qiao et al., 2011).
Eigenschaften
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGVQMKTCSLLH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)
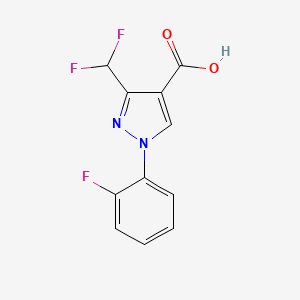
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)
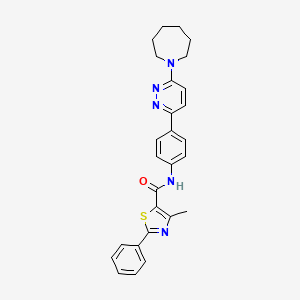

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)


